2,5-Bishydroxymethyl Tetrahydrofuran
Overview
Description
2,5-Bishydroxymethyl Tetrahydrofuran is a significant compound in the realm of organic chemistry It is a derivative of tetrahydrofuran, featuring two hydroxymethyl groups attached to the 2nd and 5th positions of the tetrahydrofuran ring
Mechanism of Action
Target of Action
2,5-Bishydroxymethyl Tetrahydrofuran (BHMF) is a bio-based diol . It is a derivative of furan-based compounds, which have been extensively investigated as promising building blocks from renewables . BHMF is receiving increasing attention as a bio-based diol among the furanic family .
Mode of Action
BHMF can be obtained from the reduction of the formyl group of 5-hydroxymethylfurfural (HMF) . The reduction is catalyzed by nickel, copper chromite, platinum oxide, cobalt oxide, or molybdenum oxide, and sodium amalgam, under high temperatures and high hydrogen pressure . Hydrogenation in the presence of a copper or platinum catalyst in an aqueous environment gives 2,5-BHMF as the main product .
Biochemical Pathways
The synthesis of BHMF involves the conversion of sugars to furan derivatives by catalytic processes . HMF, a significant biomass-derived platform chemical, can be converted into BHMF via selective hydrogenation of the carbonyl group on HMF .
Result of Action
BHMF is a crucial monomer for various industrially important polymerization and etherification processes . It has potential applications in the manufacture of polyurethane foams and polyesters .
Action Environment
The synthesis of BHMF is influenced by the reaction conditions, including the type of catalyst used, the reaction temperature, and the hydrogen pressure . The stability of BHMF can be affected by environmental factors such as light and humidity .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used in organic synthesis
Cellular Effects
It has been reported that a strain of Burkholderia contaminans was able to reduce 5-Hydroxymethylfurfural (HMF) into 2,5-Bishydroxymethyl Tetrahydrofuran using whole cells . This suggests that the compound may have some influence on cell function.
Molecular Mechanism
It is known that the compound can be produced through the hydrogenation of 5-Hydroxymethylfurfural (HMF) in the presence of a copper or platinum catalyst in an aqueous environment
Temporal Effects in Laboratory Settings
The stability of this compound has been a challenge due to its limited stability . A series of polyesters based on this compound were produced via a green and efficient bulk polymerization process, indicating that it is possible to stabilize the compound for use in laboratory settings .
Metabolic Pathways
It is known that the compound can be produced from renewable sources such as sugars , suggesting that it may be involved in carbohydrate metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bishydroxymethyl Tetrahydrofuran typically involves the hydrogenation of 5-hydroxymethylfurfural. This process can be carried out using various catalysts, such as platinum on carbon (Pt/C) or nickel on carbon (Ni/C), under specific conditions. For instance, one method involves the use of a Pt/Ni@C catalyst in an aqueous environment at 373 K and 3 MPa hydrogen pressure, achieving a high yield of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bishydroxymethyl Tetrahydrofuran undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as Pt/C or Ni/C.
Substitution: Substitution reactions can occur at the hydroxymethyl groups, where nucleophiles replace the hydroxyl groups under suitable conditions.
Major Products: The major products formed from these reactions include 2,5-diformyltetrahydrofuran (from oxidation) and various substituted tetrahydrofuran derivatives (from substitution reactions).
Scientific Research Applications
2,5-Bishydroxymethyl Tetrahydrofuran has a wide range of applications in scientific research:
Chemistry: It serves as a monomer for the synthesis of biodegradable polymers and polyurethanes.
Biology: The compound is used in the development of bio-based materials and as a building block for more complex molecules.
Medicine: It is explored for its potential in drug delivery systems and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of 2,5-Bishydroxymethyl Tetrahydrofuran.
2,5-Furan dicarboxylic acid (FDCA): Another furan derivative with applications in polymer chemistry.
2,5-Bis(hydroxymethyl)furan (BHMF): A similar compound with hydroxymethyl groups attached to a furan ring instead of a tetrahydrofuran ring.
Uniqueness: this compound is unique due to its tetrahydrofuran ring structure, which imparts different chemical properties compared to its furan-based counterparts
Properties
IUPAC Name |
[5-(hydroxymethyl)oxolan-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZZQSFWHFBKMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870446 | |
Record name | 2,5-Tetrahydrofurandimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104-80-3 | |
Record name | 2,5-Bis[hydroxymethyl]tetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Tetrahydrofurandimethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THF glycol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Tetrahydrofurandimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-anhydro-3,4-dideoxyhexitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.945 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary methods for synthesizing BHMTHF?
A1: BHMTHF can be synthesized through several methods, with the most common being the catalytic hydrogenation of 5-hydroxymethylfurfural (HMF) [, , , ]. This process often utilizes heterogeneous metal catalysts, with variations in metal type (Ni, Co, Pd, Ru, Pt, and bimetals), solid supports, and reaction conditions impacting selectivity and yield.
Q2: Can BHMTHF be produced directly from carbohydrates?
A2: Yes, researchers have explored one-pot cascade reactions using cooperative catalysts to convert carbohydrates directly into BHMTHF, bypassing the isolation of HMF [].
Q3: What are the challenges associated with the selective hydrogenation of HMF to BHMTHF?
A3: Achieving high selectivity towards BHMTHF can be challenging due to the presence of competing reactions, such as the formation of 2,5-bis(hydroxymethyl)furan (BHMF), ring-opening, and polymerization [, , ]. Optimizing catalyst design and reaction conditions is crucial for maximizing BHMTHF yield.
Q4: Are there any sustainable approaches to BHMTHF synthesis?
A4: Yes, researchers are exploring the use of RANEY® catalysts in continuous-flow reactors for the hydrogenation of HMF to BHMTHF in aqueous media, offering a potentially more sustainable process [].
Q5: What is the molecular formula and weight of BHMTHF?
A5: The molecular formula of BHMTHF is C6H12O3, and its molecular weight is 132.16 g/mol.
Q6: What spectroscopic data is available for BHMTHF characterization?
A6: While specific spectroscopic data is not provided in the research excerpts, BHMTHF characterization typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Q7: What are the potential applications of BHMTHF?
A7: BHMTHF is a versatile platform molecule with potential applications in various fields:
- Monomer for Polymers: BHMTHF can be used as a monomer in the synthesis of polyesters, polyurethanes, and other polymers, potentially replacing petroleum-derived counterparts [, ].
- Fine Chemical Intermediate: Its reactive hydroxyl groups make it a valuable intermediate in fine chemical synthesis [, ].
Q8: Are there any specific examples of BHMTHF's use in polymer synthesis?
A8: Research highlights the potential of BHMTHF as a starting material for poly(tetramethylene-co-alkylene ether) glycol-based polyurethanes and copolyester ethers, demonstrating its versatility in polymer chemistry [].
Q9: Have computational methods been employed in BHMTHF research?
A10: Yes, density functional theory (DFT) calculations have been used to investigate the mechanism of oxidative cyclization reactions leading to BHMTHF derivatives [, ]. These simulations provide valuable insights into reaction pathways and stereoselectivity.
Q10: How do structural modifications of BHMTHF influence its properties?
A11: Research indicates that modifications of BHMTHF, such as the introduction of sulfonate groups, ether linkages, or alkyl chains, can significantly alter its reactivity and potential applications [, ].
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